Ethyl (pentafluorobenzoyl)acetate

Organic Synthesis Physical Chemistry Procurement

Ethyl (pentafluorobenzoyl)acetate (CAS 3516-87-8) is a specialized fluorinated β-ketoester building block characterized by a pentafluorophenyl group attached to a carbonyl adjacent to an ethyl acetate moiety. It serves as a crucial intermediate in the synthesis of fluorinated heterocycles and pharmaceuticals, notably quinolone antibiotics.

Molecular Formula C11H7F5O3
Molecular Weight 282.16 g/mol
CAS No. 3516-87-8
Cat. No. B1586569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (pentafluorobenzoyl)acetate
CAS3516-87-8
Molecular FormulaC11H7F5O3
Molecular Weight282.16 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F
InChIInChI=1S/C11H7F5O3/c1-2-19-5(18)3-4(17)6-7(12)9(14)11(16)10(15)8(6)13/h2-3H2,1H3
InChIKeySFYYMUUQGSQVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (Pentafluorobenzoyl)acetate (CAS 3516-87-8): Core Properties and Research Utility


Ethyl (pentafluorobenzoyl)acetate (CAS 3516-87-8) is a specialized fluorinated β-ketoester building block characterized by a pentafluorophenyl group attached to a carbonyl adjacent to an ethyl acetate moiety . It serves as a crucial intermediate in the synthesis of fluorinated heterocycles and pharmaceuticals, notably quinolone antibiotics [1]. The compound's unique electron-deficient aryl ring imparts distinct reactivity and physical properties compared to its non-fluorinated analog, ethyl benzoylacetate, making it a compound of interest in advanced organic synthesis and medicinal chemistry .

Why Substituting Ethyl (Pentafluorobenzoyl)acetate with Non-Fluorinated Analogs Like Ethyl Benzoylacetate Is Scientifically Invalid


Direct substitution of ethyl (pentafluorobenzoyl)acetate with non-fluorinated analogs like ethyl benzoylacetate (CAS 94-02-0) is invalid due to profound differences in electronic and steric properties. The pentafluorophenyl group is a strong electron-withdrawing moiety that dramatically alters the electrophilicity of the adjacent carbonyl, the acidity of the α-methylene protons, and the compound's overall reactivity profile compared to a simple phenyl group . These differences are not merely incremental; they fundamentally change reaction outcomes in cyclization, nucleophilic addition, and acylation processes [1]. Furthermore, the physical properties differ significantly, impacting handling and purification. Attempting a one-to-one replacement will lead to failed syntheses, lower yields, or entirely different products.

Quantitative Differentiation Guide for Ethyl (Pentafluorobenzoyl)acetate Against Analogs


Physical Property Benchmark: Enhanced Density and Lower Boiling Point Under Reduced Pressure vs. Ethyl Benzoylacetate

Ethyl (pentafluorobenzoyl)acetate exhibits a significantly higher density and a lower boiling point under reduced pressure compared to its non-fluorinated counterpart, ethyl benzoylacetate. These differences are critical for distillation and purification protocols . The fluorinated compound has a reported density of 1.43 g/mL at 25°C and boils at 103-104°C under 4 mmHg . In contrast, ethyl benzoylacetate has a lower density of approximately 1.11 g/mL and boils at 265-270°C at atmospheric pressure, decomposing in the process [1]. The higher density and distinct boiling point under vacuum facilitate easier separation and handling in laboratory and industrial settings.

Organic Synthesis Physical Chemistry Procurement

Electronic Differentiation: A 30%+ Lower Refractive Index Due to Pentafluorophenyl Group vs. Ethyl Benzoylacetate

The refractive index (n20/D) of ethyl (pentafluorobenzoyl)acetate is consistently reported as 1.464, which is approximately 12% lower than that of ethyl benzoylacetate, typically ranging from 1.528 to 1.534 . This significant difference, quantified as a decrease of about 0.07 units, is a direct consequence of the high fluorine content, which reduces the polarizability of the molecule . This property serves as a simple, rapid, and non-destructive quality control metric for verifying identity and purity upon receipt or prior to use.

Analytical Chemistry Material Science Quality Control

Impact on α-Carbon Acidity: Predicted pKa Shift of ~1.7 Units Lower vs. Ethyl Benzoylacetate

The electron-withdrawing power of the pentafluorophenyl group significantly acidifies the methylene protons alpha to the ketone and ester functionalities. The predicted pKa of ethyl (pentafluorobenzoyl)acetate is 10.69±0.50, whereas the experimental pKa of its non-fluorinated analog, ethyl benzoylacetate, is ~12.4 [1]. This predicted difference of approximately 1.7 pKa units indicates a substantially higher equilibrium concentration of the reactive enolate anion under mildly basic conditions. This has direct, quantitative implications for the kinetics and thermodynamics of key reactions like alkylation, acylation, and condensation, often enabling reactions to proceed under milder conditions or with better yields [2].

Medicinal Chemistry Reaction Mechanism Synthetic Strategy

Synthetic Utility: A Key Intermediate in a Patented Route to Sparfloxacin

Ethyl (pentafluorobenzoyl)acetate serves as a critical starting material in a patented synthetic route for the fluoroquinolone antibiotic Sparfloxacin and related tetrafluoroquinolone structures [1]. The specific pathway involves its reaction with ethyl orthoformate and cyclopropylamine to yield an aminomethylene derivative, which is then cyclized to form the core 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold [2]. This contrasts with non-fluorinated analogs like ethyl benzoylacetate, which would not yield the requisite tetrafluorinated aromatic ring essential for the biological activity and patent integrity of these drug molecules .

Pharmaceutical Chemistry Fluoroquinolones Process R&D

Conformational Control: The Pentafluorobenzoyl Moiety Induces High Rotational Barriers Observable by NMR

The pentafluorobenzoyl group, when incorporated into molecules like benzanilide derivatives, creates a high rotational barrier around the amide bond, which is significantly larger than that observed with a standard benzoyl group [1]. For a model compound, this barrier was measured to be sufficiently high to allow for the direct monitoring of cis-trans conformational isomerism by 1H NMR spectroscopy at room temperature [2]. In contrast, the benzoyl analog would undergo rapid rotation on the NMR timescale, resulting in averaged, less informative spectra. This property makes ethyl (pentafluorobenzoyl)acetate a valuable building block for creating NMR probes or studying dynamic processes in larger molecules.

Structural Biology NMR Spectroscopy Physical Organic Chemistry

Defined Application Scenarios for Ethyl (Pentafluorobenzoyl)acetate


Synthesis of Fluorinated Quinolone Antibiotic Cores

This compound is the unequivocal starting material for constructing the tetrafluorinated aromatic A-ring found in a specific class of quinolone antibiotics, including Sparfloxacin. Its use is mandated by the patented synthetic routes, as non-fluorinated analogs will not generate the required tetrafluoro substitution pattern . The synthetic sequence leverages the unique reactivity of the pentafluorophenyl moiety for subsequent cyclization and amination steps [2].

Advanced Organic Synthesis Requiring Strongly Activated Enolates

The significantly enhanced acidity (predicted pKa ~10.69 vs. ~12.4 for ethyl benzoylacetate) makes this β-ketoester the preferred reagent when reaction conditions demand a higher concentration of the enolate anion under mild bases . This property can improve yields and enable milder reaction conditions in alkylations, aldol condensations, and related C-C bond-forming reactions where the non-fluorinated analog performs poorly.

Quality Control Verification via Refractive Index

Given its distinctive refractive index of 1.464, which is substantially lower than the ~1.53 value for its non-fluorinated analog, a simple refractive index measurement serves as a powerful and immediate quality control check . This rapid test can confirm the identity of the received material before it is used in a critical synthetic step, mitigating the risk of cross-contamination with similar-looking but chemically distinct reagents.

Preparation of NMR Probes and Conformational Studies

Due to the high rotational barrier imparted by the pentafluorobenzoyl group, this compound is ideal for synthesizing amide-containing molecules where distinct cis-trans isomerism is of interest. The resulting products can be studied by standard 1H NMR at room temperature to observe and quantify these conformers, a feat not possible with standard benzoyl derivatives . This makes it a unique building block for physical organic chemistry and structural biology investigations.

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